N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide, also known as BZ-167, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZ-167 has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves the inhibition of specific proteins involved in various cellular processes. N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of PARP-1, a protein involved in DNA repair, which leads to DNA damage and cell death in cancer cells. In neurodegenerative diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of caspase-3, a protein involved in neuronal cell death, which leads to neuroprotection. In infectious diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of specific enzymes involved in bacterial and fungal cell wall synthesis, which leads to antimicrobial activity.
Biochemical and Physiological Effects:
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects depending on the specific application. In cancer research, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy. In neurodegenerative diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to reduce neuronal cell death, improve cognitive function, and enhance neuronal survival. In infectious diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have antimicrobial activity against various bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments, including its high purity and yield, its specificity for specific proteins, and its potential as a lead compound for drug development. However, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide also has limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Future Directions
There are several future directions for research on N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of analogs with improved efficacy and reduced toxicity. Additionally, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide could be studied further for its potential applications in other fields, such as cardiovascular diseases and inflammatory disorders. Overall, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has significant potential for various scientific research applications and warrants further investigation.
Synthesis Methods
The synthesis method of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves the reaction of 5-ethyl-2-aminobenzoxazole with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide in high purity and yield.
Scientific Research Applications
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied extensively for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neurodegenerative diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have neuroprotective effects by preventing neuronal cell death. In infectious diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied for its potential as an antimicrobial agent, as it has shown activity against various bacterial and fungal pathogens.
properties
IUPAC Name |
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-3-15-5-11-21-19(12-15)25-23(30-21)16-7-9-18(10-8-16)24-22(27)17-6-4-14(2)20(13-17)26(28)29/h4-13H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSMPRXRIEFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide |
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